molecular formula C6H14N4O2 B556069 D-Arginine CAS No. 157-06-2

D-Arginine

Cat. No.: B556069
CAS No.: 157-06-2
M. Wt: 174.20 g/mol
InChI Key: ODKSFYDXXFIFQN-SCSAIBSYSA-N
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Description

D-arginine is a D-α-amino acid that is the D-isomer of arginine. Unlike its L-form, which is physiologically active, this compound is not commonly found in nature.

Mechanism of Action

Target of Action

D-Arginine, a D-α-amino acid, is the D-isomer of arginine . It primarily targets the Creatine kinase M-type in humans . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens.

Mode of Action

It’s known that arginine-rich peptides can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions . This interaction can mediate the formation of two salt bridges simultaneously; favored interaction partners include the negative charges of phosphate and the O6 and N7 atoms of guanine .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the synthesis of creatine, a molecule that helps provide energy to all cells in the body, particularly muscle cells . It also participates in the arginine degradation pathway, which is critical for controlling immune cell function . Furthermore, this compound may function as part of a cooperative strategy in microbial communities to protect non-producing members from competing bacteria .

Pharmacokinetics (ADME Properties)

It’s known that the adme properties of biopharmaceuticals like this compound are impacted by their physicochemical characteristics . Given their relatively large size and their hydrophilic nature, their absorption, distribution, metabolism, and excretion properties are different in many aspects compared to small drugs .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It’s known that arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Moreover, this compound may induce nucleolar stress, leading to a generalized accumulation of orphan ribosomal proteins, which is toxic in cells and drives accelerated aging in mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability and identity of L-amino acids in the environment would affect the final composition and amount of D-amino acids . Furthermore, bacterial secretion of this compound has been found to control environmental microbial biodiversity .

Biochemical Analysis

Biochemical Properties

D-Arginine serves as a substrate for distinct metabolic pathways that profoundly affect cell biology . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of biologically important compounds like nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to affect immune cell biology, particularly macrophage, dendritic cell, and T cell immunobiology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the guanidinium group of this compound has been found to stabilize proteins against aggregation through protein-protein interactions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the unfolded protein response (UPR) has different effects on protein turnover depending on their subcellular location . This indicates that this compound’s effects on cellular function can vary over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, both oral and intraperitoneal this compound administration in Dahl salt-sensitive (DSS) rats was shown to prevent the increase in blood pressure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the urea cycle, nitric oxide synthesis, and arginine biosynthesis . This compound also affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specialized carrier proteins . These proteins provide adequate import and export routes for this compound, ensuring its availability for various enzymatic reactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are critical. For example, in endothelial cells, argininosuccinate synthase, which is involved in the conversion of citrulline to this compound, co-localizes with eNOS at caveolae and outside of the Golgi .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-arginine can be synthesized through several methods. One common approach involves the enzymatic conversion of DL-arginine into L-ornithine using the enzyme L-arginase. This process selectively converts L-arginine to L-ornithine, allowing for the recovery of this compound in purified form . Another method includes substrate preparation, hydrogenation reaction, removal of the reducing agent, and optical separation .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes. The method includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining of the fermented product. This process ensures high yield and quality of this compound while reducing environmental pollution .

Chemical Reactions Analysis

Types of Reactions

D-arginine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dibenzocyclooctyne (DBCO) and azide. These reagents are used in click chemistry to create self-assembled supramolecular nanovehicles .

Major Products Formed

The major products formed from the reactions of this compound include well-defined nanostructures that have significant applications in drug delivery systems. These nanostructures are stable and efficient in delivering therapeutic agents .

Scientific Research Applications

D-arginine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D-arginine

This compound is unique due to its D-configuration, which provides distinct properties compared to its L-counterparts. Its resistance to degradation and ability to escape lysosomes make it valuable in drug delivery systems .

Properties

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSFYDXXFIFQN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61155-84-8
Record name Poly-D-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61155-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40883354
Record name D-Arginine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

157-06-2
Record name D-Arginine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Arginine
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Record name D-arginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04027
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Record name D-Arginine
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Record name D-Arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-D-arginine hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334
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Record name ARGININE, D-
Source FDA Global Substance Registration System (GSRS)
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Record name D-Arginine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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